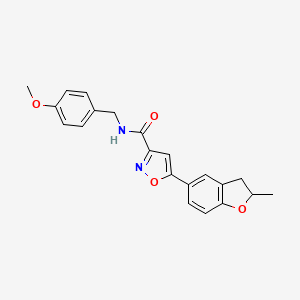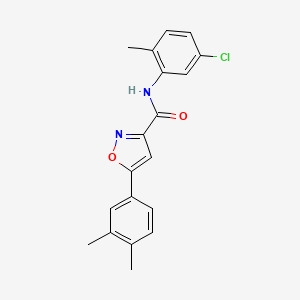![molecular formula C27H27ClN4O4S B11360871 N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11360871.png)
N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a chlorophenyl group, a furan ring, and a methanesulfonyl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenylamine.
Furan Ring Introduction: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-yl halides.
Methanesulfonyl Group Addition: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methanesulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring and methanesulfonyl group.
Reduction: Amino derivatives if nitro groups are present.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a biochemical probe.
Materials Science: Exploring its properties as a building block for advanced materials with unique electronic or optical properties.
Chemical Biology: Studying its interactions with biomolecules and its potential as a tool for chemical biology research.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-5-{[(furan-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide
- N-(3-chlorophenyl)-5-{(furan-2-yl)methylamino}-2-methanesulfonylpyrimidine-4-carboxamide
Uniqueness
N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the furan ring, chlorophenyl group, and methanesulfonyl group allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H27ClN4O4S |
|---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H27ClN4O4S/c1-18(2)20-11-9-19(10-12-20)16-32(17-23-8-5-13-36-23)24-15-29-27(37(3,34)35)31-25(24)26(33)30-22-7-4-6-21(28)14-22/h4-15,18H,16-17H2,1-3H3,(H,30,33) |
InChI Key |
SSPWTBGHXLSMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC(=CC=C4)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11360792.png)
![5-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360797.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11360801.png)


![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11360811.png)
![4-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11360812.png)
![N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11360823.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11360840.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide](/img/structure/B11360850.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11360862.png)
![N-(4-chlorophenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360866.png)
![5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11360870.png)
![2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11360874.png)
